REACTION_CXSMILES
|
C([SiH2][O:6][C:7](C)(C)[C:8]1[CH:9]=[C:10]([CH:13]=[C:14]([CH2:16][O:17][CH3:18])[CH:15]=1)[C:11]#[N:12])(C)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[OH:6][CH2:7][C:8]1[CH:9]=[C:10]([CH:13]=[C:14]([CH2:16][O:17][CH3:18])[CH:15]=1)[C:11]#[N:12] |f:1.2|
|
Name
|
3-(tert-butyl-dimethyl-silanyloxymethyl)-5-methoxymethyl-benzonitrile
|
Quantity
|
1.402 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[SiH2]OC(C=1C=C(C#N)C=C(C1)COC)(C)C
|
Name
|
|
Quantity
|
5.051 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel)
|
Type
|
WASH
|
Details
|
eluting with 40% ethyl acetate in hexanes
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=C(C#N)C=C(C1)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 713 mg | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |